molecular formula C9H15NS B13327737 5-Ethyl-2-isopropylthiophen-3-amine

5-Ethyl-2-isopropylthiophen-3-amine

Cat. No.: B13327737
M. Wt: 169.29 g/mol
InChI Key: VHMHAGANPOXKPW-UHFFFAOYSA-N
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Description

5-Ethyl-2-isopropylthiophen-3-amine: is a heterocyclic organic compound featuring a thiophene ring substituted with ethyl and isopropyl groups, and an amine group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 5-Ethyl-2-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, modulating their activity and leading to the observed biological effects . Detailed studies on its exact mechanism are still ongoing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyl-2-isopropylthiophen-3-amine, and how do reaction parameters (e.g., solvent choice, temperature) impact yield and purity?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, thiophene ring functionalization with ethyl and isopropyl groups requires precise control of anhydrous conditions and catalysts (e.g., palladium complexes). Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics, while temperature gradients (80–120°C) affect regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the amine derivative. Full characterization (NMR, IR, mass spectrometry) must align with PubChem data for validation .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., ethyl at C5, isopropyl at C2) and amine proton environment.
  • IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and thiophene ring vibrations (C-S at ~700 cm⁻¹).
  • HPLC-MS : Verify molecular ion ([M+H]⁺) and assess purity (>95% by area normalization).
    Cross-referencing with PubChem’s InChI key (XBLAYFVCUPTTOI-UHFFFAOYSA-N) ensures consistency .

Q. How does the solubility profile of this compound influence its experimental handling in biological assays?

  • Methodology : Solubility in polar (e.g., aqueous buffers) vs. non-polar solvents (e.g., DMSO) dictates formulation strategies. For in vitro studies, pre-dissolution in DMSO (≤1% v/v) followed by dilution in PBS is standard. Stability tests under varying pH (4–9) and temperature (4–37°C) should precede assays to avoid precipitation .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize the synthesis of this compound while minimizing resource consumption?

  • Methodology : Apply a 2^k factorial design to evaluate interactions between variables (e.g., catalyst loading, temperature, solvent ratio). For example, a 2³ design (8 experiments) identifies main effects and interactions. Response surface methodology (RSM) then models optimal conditions. Statistical tools (ANOVA) validate significance (p < 0.05), reducing trial-and-error approaches .

Q. What computational strategies predict the reactivity and binding interactions of this compound in enzymatic systems?

  • Methodology :

  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., kinase inhibition) using force fields (AMBER/CHARMM).
  • Docking Software (AutoDock Vina) : Screen binding affinities (ΔG) to prioritize experimental targets. Cross-validate with experimental IC50 values .

Q. How should researchers resolve contradictions in reported bioactivity data for thiophene-3-amine derivatives?

  • Methodology :

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, exposure times).
  • Dose-Response Replication : Test the compound under standardized protocols (e.g., MTT assay at 24/48h).
  • Structural Analogs : Evaluate SAR using derivatives (e.g., fluorothiophene vs. methyl-substituted analogs) to isolate functional group effects .

Q. What protocols ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?

  • Methodology :

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression.
  • Scale-up Criteria : Maintain geometric similarity (e.g., stirring rate, heat transfer) between lab and pilot reactors.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and polymorphic stability .

Q. Data Presentation and Validation

  • Tables : Include reaction yields, spectroscopic data (δ in ppm, λ in nm), and statistical outputs (e.g., R² for DoE models).
  • Figures : Use Arrhenius plots for kinetic studies or heatmaps for MD simulation trajectories.
  • Ethical Reporting : Disclose outliers, failed experiments, and computational assumptions (e.g., fixed protein backbone in docking) .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

5-ethyl-2-propan-2-ylthiophen-3-amine

InChI

InChI=1S/C9H15NS/c1-4-7-5-8(10)9(11-7)6(2)3/h5-6H,4,10H2,1-3H3

InChI Key

VHMHAGANPOXKPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)C(C)C)N

Origin of Product

United States

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